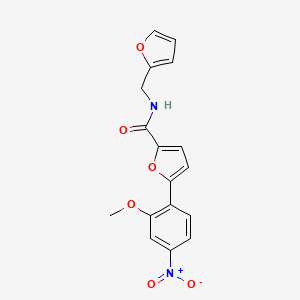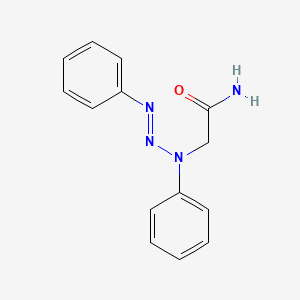
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide, also known as FANFT, is a synthetic organic compound that belongs to the class of aromatic nitro compounds. FANFT has been widely used in scientific research due to its unique chemical properties and potential biological applications.
Mécanisme D'action
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide works by forming covalent bonds with DNA, causing damage to the DNA structure. This damage can lead to mutations and cell death. This compound has been shown to be particularly effective in targeting cancer cells, which have a higher rate of DNA replication and are therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, but it can also cause toxicity in normal cells. This compound has also been shown to have immunomodulatory effects, which could be useful in the development of new drugs for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide is its ability to selectively target cancer cells, making it a potentially useful tool in cancer research. However, this compound can also cause toxicity in normal cells, which limits its use in some experiments. This compound is also a highly reactive compound, which can make it difficult to work with in the lab.
Orientations Futures
There are many potential future directions for the use of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in the development of new diagnostic tools for the detection of DNA damage. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of furfural with nitroaniline followed by the reaction with furfurylamine. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis method of this compound has been well-established and widely used in laboratories.
Applications De Recherche Scientifique
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide has been extensively used in scientific research as a reagent for the detection of DNA damage caused by environmental mutagens. This compound can be used as a probe to detect the formation of DNA adducts, which are formed when mutagens react with DNA. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-16-9-11(19(21)22)4-5-13(16)14-6-7-15(25-14)17(20)18-10-12-3-2-8-24-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBKVGTSQOFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)

![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)